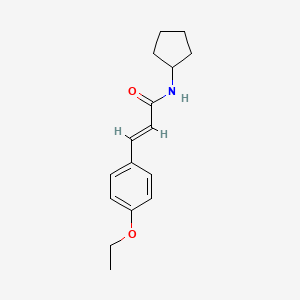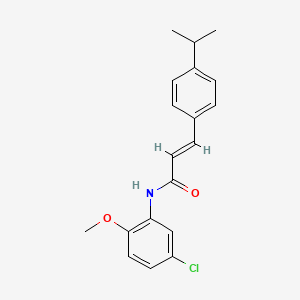
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide, also known as CI-994, is a synthetic compound with potential anticancer properties. It belongs to the class of histone deacetylase inhibitors (HDAC inhibitors), which are compounds that can modify the activity of enzymes involved in gene expression. CI-994 has been the subject of extensive research due to its potential to inhibit cancer cell growth and induce apoptosis, or programmed cell death.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide involves inhibition of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to repression of gene expression. By inhibiting HDAC enzymes, this compound can increase the acetylation of histone proteins, leading to increased gene expression. This can result in the activation of genes involved in cell cycle arrest, apoptosis, and differentiation, which can contribute to the anticancer activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. In addition to its effects on gene expression, this compound can also induce cell cycle arrest and apoptosis. This compound has been shown to increase the expression of pro-apoptotic genes, such as Bax, and decrease the expression of anti-apoptotic genes, such as Bcl-2. This compound can also inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action, and its synthesis has been optimized for improved yield and purity. This compound has also been extensively studied in vitro and in vivo, providing a wealth of data on its anticancer activity. However, this compound has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to use in certain assays. This compound can also have off-target effects on other enzymes, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the combination of this compound with other anticancer agents to enhance their activity. The use of this compound in combination with immunotherapy, such as checkpoint inhibitors, is also an area of interest. Finally, the identification of biomarkers that can predict response to this compound is an important area of research, as it can help identify patients who are most likely to benefit from treatment.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 5-chloro-2-methoxyaniline with 4-isopropylbenzaldehyde to form the intermediate 5-chloro-2-methoxy-N-(4-isopropylbenzylidene)aniline. This intermediate is then reacted with acryloyl chloride to form this compound. The synthesis of this compound has been optimized to improve yield and purity, and several variations of the synthetic route have been reported.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and colon cancer cells. In vivo studies have also demonstrated the antitumor activity of this compound in animal models of cancer. This compound has also been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13(2)15-7-4-14(5-8-15)6-11-19(22)21-17-12-16(20)9-10-18(17)23-3/h4-13H,1-3H3,(H,21,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUHVGTVEQSOCC-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)
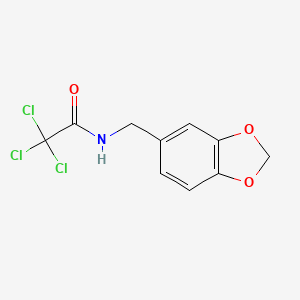
![4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5811371.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)


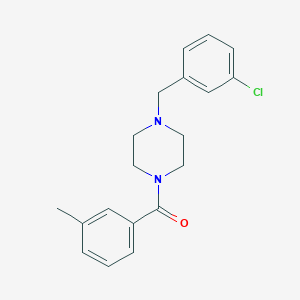

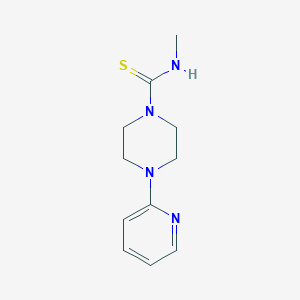

![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)

